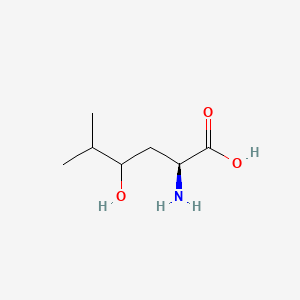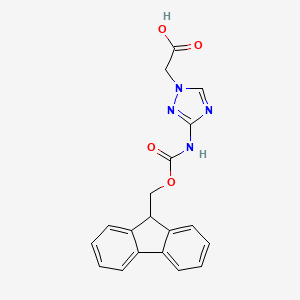
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a triazole ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with Acetic Acid: The final step involves coupling the triazole-Fmoc intermediate with acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the Fmoc group.
Substitution: Substituted triazole derivatives.
科学的研究の応用
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
作用機序
The mechanism of action of this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during coupling reactions, preventing unwanted side reactions. The triazole ring provides stability and can participate in various chemical reactions, enhancing the compound’s versatility.
類似化合物との比較
Similar Compounds
- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid .
- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid .
Uniqueness
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid is unique due to the presence of the triazole ring, which imparts additional stability and reactivity compared to other Fmoc-protected compounds. This makes it particularly useful in complex peptide synthesis and other advanced chemical applications.
特性
分子式 |
C19H16N4O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,4-triazol-1-yl]acetic acid |
InChI |
InChI=1S/C19H16N4O4/c24-17(25)9-23-11-20-18(22-23)21-19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,24,25)(H,21,22,26) |
InChIキー |
STRGCQDWXMIUPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NN(C=N4)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



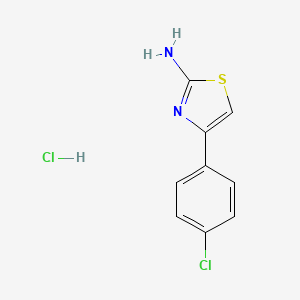

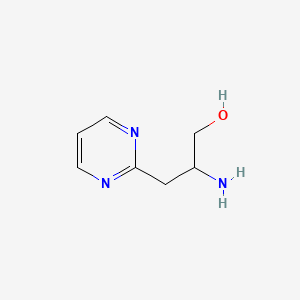
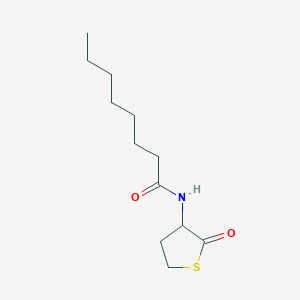

![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)


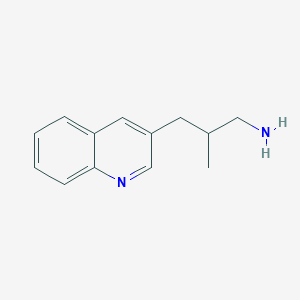
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
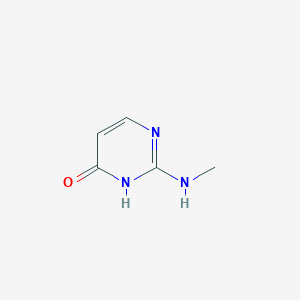
aminehydrochloride](/img/structure/B13572584.png)
